1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole class, characterized by its unique structure and potential applications in various scientific fields. The compound features a difluorophenyl group attached to a triazole ring, which is known for its biological activity and versatility in medicinal chemistry.
The synthesis of 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-difluoroaniline with triazole precursors under controlled conditions. This compound has been the subject of numerous studies due to its promising biological properties.
This compound is classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring. It also falls under the category of heterocyclic compounds because of the triazole ring in its structure.
The synthesis of 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine can be achieved through several methods. A common approach involves the following steps:
The synthesis process may include intermediate steps where other functional groups are introduced or modified. Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance are often employed for characterization and confirmation of the synthesized product .
The molecular structure of 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine can be represented as follows:
The structure features:
1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions typical of amines and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing effect of the fluorine atoms on the phenyl ring, which enhances its nucleophilicity .
The mechanism of action for compounds like 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine often involves interactions at a molecular level with biological targets:
Data from studies suggest that triazole derivatives exhibit antifungal and anticancer activities through these mechanisms .
The chemical properties include:
Relevant analyses often involve spectroscopic methods that confirm these properties and help elucidate structural characteristics .
The compound 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine has several scientific applications:
Research continues into optimizing its efficacy and expanding its applications across various fields .
The 1,2,4-triazole scaffold represents a privileged heterocyclic structure in modern drug discovery, characterized by its remarkable versatility in interacting with biological targets. This five-membered ring system, containing three nitrogen atoms, serves as a bioisostere for imidazole, carboxylic acid, and amide functionalities, enabling the optimization of pharmacokinetic and pharmacodynamic properties in drug candidates. Fluorinated triazole derivatives, particularly those incorporating difluorophenyl moieties, have demonstrated exceptional therapeutic potential across antimicrobial, antifungal, and anticancer domains. The specific compound 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine (CAS# 1250089-60-1) exemplifies this strategic molecular hybridization, combining the hydrogen-bonding capabilities of the triazol-5-amine group with the enhanced membrane permeability conferred by the difluorophenyl substituent. This molecular architecture positions it as a promising scaffold for targeted therapeutic development [2] [4].
Fluorine incorporation into heterocyclic systems has become a cornerstone of rational drug design, with approximately 30% of pharmaceutical candidates now containing fluorine atoms. The strategic placement of fluorine in heterocycles like 1,2,4-triazole modifies key properties through three primary mechanisms: (1) Electronegativity effects: Fluorine's high electronegativity (3.98 Pauling scale) creates strong dipole moments and influences ring aromaticity, enhancing binding interactions with target proteins through dipole-dipole interactions and improved hydrogen bonding; (2) Lipophilicity modulation: While fluorine atoms themselves are hydrophobic, their ability to block metabolic sites often counterintuitively improves aqueous solubility; (3) Metabolic stability: The strength of carbon-fluorine bonds (485 kJ/mol) provides resistance against oxidative metabolism, particularly beneficial for compounds targeting hepatic pathways. The 2,4-difluorophenyl moiety specifically balances electron-withdrawing character and steric accessibility, allowing optimal interactions with enzymatic active sites while maintaining synthetic feasibility [4] [8].
The 1H-1,2,4-triazole system exhibits remarkable electronic versatility, functioning as both hydrogen bond donor (N1-H) and acceptor (N2, N4) depending on protonation state and substitution pattern. Key structural properties include:
Table 1: Electronic Properties of 1H-1,2,4-Triazole Pharmacophore
Position | pKa Range | Hydrogen Bond Capacity | Common Biological Interactions |
---|---|---|---|
N1-H | 8.5-10.2 | Strong donor | Salt bridges with carboxylates |
N2 | - | Strong acceptor | Backbone amide H-bonds |
N4 | - | Moderate acceptor | Hydroxyl/amine interactions |
C3/C5 | - | π-Stacking | Aromatic residues |
The triazol-5-amine group in our target compound introduces additional hydrogen bonding potential through the exocyclic primary amine (-NH~2~), which can function as both donor and acceptor. This group significantly enhances water solubility compared to unsubstituted triazoles, addressing a key limitation in previous generations of triazole therapeutics. Molecular modeling indicates the amine group forms a 120° bond angle with the triazole ring, creating an ideal geometry for bidentate interactions with biological targets [3] [4].
The 2,4-difluorophenyl group serves as more than a passive lipophilic anchor; it actively contributes to pharmacological optimization through three mechanisms: (1) Membrane penetration: Fluorine substitution reduces polar surface area (PSA) compared to hydroxyl- or amino-substituted aromatics, enhancing blood-brain barrier penetration potential; (2) Metabolic blockade: Fluorines at the ortho and para positions protect against cytochrome P450-mediated oxidation, particularly at the vulnerable C4 position; (3) Electrostatic steering: The polarized C-F bonds create quadrupole moments that guide optimal positioning within hydrophobic binding pockets. Comparative studies show 2,4-difluorophenyl derivatives exhibit 3-5x greater plasma half-lives than their monofluorinated counterparts, while maintaining favorable LogP values (typically 1.5-2.5) that balance solubility and permeability [4] [8].
The clinical success of fluconazole and related triazole antifungals established the 1-(2,4-difluorophenyl)-1H-1,2,4-triazole scaffold as a validated pharmacophore. Structural evolution progressed through key stages:
Table 2: Structural Evolution of Difluorophenyl-Triazole Therapeutics
Generation | Prototype Structure | Key Advancement | Limitation Addressed |
---|---|---|---|
1 | 1-(2,4-DFP)-1H-1,2,4-triazole | Broad-spectrum antifungal activity | Resistance development |
2 | 3-Substituted-5-amino derivatives | Improved binding kinetics | Hepatotoxicity |
3 | Hybrid scaffolds (e.g., our compound) | Multitarget engagement | Spectrum limitations |
The specific substitution pattern in 1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-amine represents a strategic departure from previous designs by positioning the amine at C5 rather than N4 or C3. This configuration preserves the N4 hydrogen bonding site while introducing the electron-donating amine group, potentially enabling novel interactions with oxidoreductases and kinase targets beyond traditional antifungal applications [4] [7].
Despite the promising scaffold, significant knowledge gaps exist regarding this specific derivative: (1) Target ambiguity: No comprehensive target profiling studies have been published despite its structural similarity to validated pharmacophores; (2) Synthetic accessibility: Current commercial sources indicate limited availability with significant price barriers (e.g., $950/gram), hindering broader investigation [5]; (3) Structural plasticity: The compound exhibits tautomerism (1H vs. 4H configurations) that may significantly influence biological activity; (4) Physicochemical characterization: Basic parameters like solubility, stability, and crystal structure remain poorly documented in public literature. The absence of patent literature and published biological data (confirmed in PubChem records) underscores its status as a high-potential but underexplored candidate for lead development [3] [5].
Table 3: Commercial Availability and Pricing (as of July 2025)
Supplier | Purity | Quantity | Price (USD) | Special Offer |
---|---|---|---|---|
A2Bchem [5] | Not specified | 50mg | $325.00 | $228.00 |
100mg | $448.00 | $314.00 | ||
250mg | $603.00 | $422.00 | ||
500mg | $1,064.00 | $745.00 | ||
1g | $1,357.00 | $950.00 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3